Structural Differentiation: 2-Methylbenzamide vs. 3,4-Dimethylbenzamide (KL101) Substitution Pattern
The target compound (CAS 396719-77-0) bears a single ortho-methyl substituent on its benzamide ring, in contrast to KL101 (CAS 396721-89-4), which carries two methyl groups at the meta and para positions (3,4-dimethylbenzamide). This substitution difference is functionally significant: published SAR data demonstrate that the 3,4-dimethylbenzamide moiety of KL101 is essential for selective CRY1 stabilization, yielding an EC₅₀ of approximately 1.62 µM (log[EC₂ₕ] = –5.79) in Bmal1-dLuc reporter cells [1]. The absence of the para-methyl group and the relocation of the single methyl to the ortho position in CAS 396719-77-0 is predicted to alter the compound's fit within the CRY FAD-binding pocket, potentially reducing CRY1 selectivity or shifting the isoform preference profile [2].
| Evidence Dimension | Benzamide substitution pattern and predicted CRY isoform selectivity |
|---|---|
| Target Compound Data | 2-methylbenzamide (ortho-mono-methyl); molecular weight 363.48 g/mol; C₂₁H₂₁N₃OS |
| Comparator Or Baseline | KL101: 3,4-dimethylbenzamide (meta,para-di-methyl); molecular weight 377.51 g/mol; C₂₂H₂₃N₃OS; CRY1-selective; EC₅₀ ≈ 1.62 µM in Bmal1-dLuc cells |
| Quantified Difference | Molecular weight difference: –14.03 g/mol (3.7% smaller); substitution: mono-ortho-methyl vs. di-meta,para-methyl; CRY selectivity: not experimentally determined for target compound vs. confirmed CRY1-selective for KL101 |
| Conditions | Structural comparison based on chemical identity; KL101 functional data from Bmal1-dLuc circadian reporter assay in U2OS cells (Miller et al., 2020) |
Why This Matters
Procurement of the correct benzamide substitution isomer is critical for experiments requiring a specific CRY isoform selectivity profile; the 2-methyl substitution may yield a distinct pharmacological fingerprint compared to the well-characterized 3,4-dimethyl KL101.
- [1] Miller S, Hirota T, et al. Table 1: KL101 (Compound 11) log[EC2h] = –5.79 (Bmal1-dLuc cells). In: Nat Chem Biol. 2020;16(6):676-685. / PMC Table 1, Article PMC7717701. View Source
- [2] Miller S, Srivastava A, Nagai Y, et al. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation. Proc Natl Acad Sci U S A. 2021;118(26):e2026191118. doi:10.1073/pnas.2026191118. View Source
